Manganese perchlorate hexahydrate

Vue d'ensemble

Description

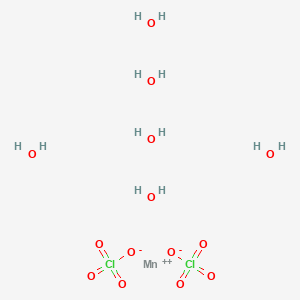

Manganese perchlorate hexahydrate is an inorganic chemical compound with the formula Mn(ClO₄)₂·6H₂O. It appears as a rose-colored solid and is highly hygroscopic. As a perchlorate, it is a strong oxidizing agent .

Synthetic Routes and Reaction Conditions:

- The hexahydrate form can be synthesized by reacting manganese metal or manganese(II) carbonate with perchloric acid, followed by the evaporation of the solution .

- The anhydrous form can be produced by reacting manganese(II) nitrate with dichlorine hexoxide at 5°C. The resulting nitryl salt is then heated at 105°C in a vacuum to produce the anhydrous perchlorate .

Industrial Production Methods:

- Industrially, this compound is produced by the controlled reaction of manganese carbonate with perchloric acid, ensuring the complete dissolution and subsequent crystallization of the hexahydrate form .

Types of Reactions:

Oxidation: this compound acts as a strong oxidizing agent. It can oxidize various organic and inorganic compounds.

Reduction: It can be reduced to manganese dioxide when heated to 150°C.

Common Reagents and Conditions:

Oxidation Reactions: Typically involve organic substrates and are conducted under controlled temperature conditions to prevent decomposition.

Reduction Reactions: Involve heating the compound to specific temperatures to achieve the desired oxidation state.

Major Products:

Oxidation: Produces oxidized organic or inorganic compounds.

Reduction: Produces manganese dioxide and other manganese oxides.

Applications De Recherche Scientifique

Applications in Scientific Research

Manganese perchlorate hexahydrate has a wide range of applications across different fields of scientific research, including chemistry, biology, medicine, and environmental science.

Chemistry

- Oxidizing Agent : The compound serves as a strong oxidizing agent in various chemical reactions. It facilitates the oxidation of organic substrates, making it valuable for synthetic organic chemistry.

- Catalysis : It has been effectively used as a catalyst in the oxidation of compounds such as α-ionone and β-ionone, leading to the production of valuable intermediates like megastigmadien-diones.

Biology

- Biological Oxidation Processes : Manganese ions play a crucial role in enzymatic functions, particularly in redox reactions essential for metabolic processes. Research indicates that manganese perchlorate can facilitate these biological oxidation processes .

- Pharmaceutical Applications : The oxidative properties of this compound are explored for drug synthesis, enhancing reaction rates and yields in pharmaceutical intermediates.

Environmental Science

- Pollutant Degradation : Manganese perchlorate's ability to facilitate oxidation reactions has potential applications in environmental remediation, particularly in breaking down pollutants through oxidative processes.

Material Science

- Electrochemical Applications : This compound is utilized in developing advanced batteries and supercapacitors due to its electroactive properties, contributing to better energy storage solutions .

- Nanomaterial Synthesis : It is applied in synthesizing manganese oxide nanomaterials, which are valuable for electronics and environmental remediation .

Catalytic Oxidation Reactions

A study demonstrated that this compound effectively catalyzed the oxidation of specific organic compounds under mild conditions. This showcases its utility in synthetic organic chemistry and highlights its role in enhancing reaction efficiency.

Environmental Impact Assessment

Research on perchlorate contamination emphasizes the need for assessing health risks associated with environmental exposure to manganese perchlorate. Monitoring levels of this compound at contaminated sites is crucial for preventing adverse health effects .

Toxicological Profile

While this compound exhibits beneficial properties, it is essential to consider its toxicological aspects:

- Health Effects : Exposure to perchlorates can lead to thyroid dysfunction due to inhibited iodide uptake. Significant exposure routes include inhalation, oral intake, and dermal contact.

- Genotoxicity : Studies indicate potential genotoxic effects associated with perchlorate exposure, necessitating careful handling and application in laboratory and industrial settings.

Mécanisme D'action

As a strong oxidizing agent, manganese perchlorate hexahydrate exerts its effects by transferring oxygen atoms to substrates, thereby oxidizing them. This process involves the breaking of the perchlorate ion and the formation of manganese oxides. The molecular targets are typically organic or inorganic compounds that can undergo oxidation .

Comparaison Avec Des Composés Similaires

- Iron(II) perchlorate

- Cobalt(II) perchlorate

- Nickel(II) perchlorate

Comparison:

- Oxidizing Strength: Manganese perchlorate hexahydrate is a stronger oxidizing agent compared to its iron, cobalt, and nickel counterparts .

- Applications: While all these compounds are used as oxidizing agents, this compound is particularly noted for its use in etching and electropolishing applications .

This compound stands out due to its strong oxidizing properties and its versatility in various industrial and research applications.

Activité Biologique

Manganese perchlorate hexahydrate (Mn(ClO₄)₂·6H₂O) is an inorganic compound known for its strong oxidizing properties. This article delves into its biological activity, exploring its mechanisms, applications, and potential effects on biological systems.

This compound is a crystalline solid that is highly hygroscopic. It can be synthesized by reacting manganese metal or manganese(II) carbonate with perchloric acid, followed by evaporation to obtain the hexahydrate form. The compound has a molecular weight of 361.93 g/mol and is soluble in water, making it suitable for various chemical reactions and biological applications .

Oxidizing Agent: this compound acts primarily as a strong oxidizing agent. In biological systems, this property can facilitate various oxidation-reduction reactions, which are crucial for metabolic processes.

Biological Oxidation Processes: Research indicates that manganese compounds can play significant roles in biological oxidation processes. Manganese ions are essential for several enzymatic functions, particularly in redox reactions where they help in the transfer of electrons.

Biological Applications

This compound has been explored for its potential applications in various fields:

- Catalysis: It has been utilized as a catalyst in organic synthesis, particularly in the oxidation of organic compounds. For instance, it has been used alongside pyrazole to catalyze the allylic oxidation of α-ionone and β-ionone, leading to valuable products such as megastigmadien-diones.

- Pharmaceutical Research: The compound's oxidative properties make it a candidate for drug synthesis and the development of pharmaceutical intermediates. Its role in enhancing reaction rates and yields in synthetic pathways is notable .

- Environmental Science: Manganese perchlorate's ability to facilitate oxidation reactions has implications in environmental remediation, particularly in the breakdown of pollutants through oxidative processes .

Toxicological Profile

While this compound exhibits beneficial properties, it is essential to consider its toxicological aspects:

- Health Effects: Exposure to perchlorates can lead to various health issues, including thyroid dysfunction due to inhibition of iodide uptake. The ATSDR toxicological profile outlines significant exposure routes (inhalation, oral, dermal) and associated health risks .

- Genotoxicity: Studies have indicated potential genotoxic effects associated with perchlorate exposure. Understanding these risks is crucial for safe handling and application in both laboratory and industrial settings .

Case Studies

- Catalytic Oxidation Reactions: A study demonstrated that this compound could effectively catalyze the oxidation of specific organic compounds under mild conditions, showcasing its utility in synthetic organic chemistry.

- Environmental Impact Assessment: Research on perchlorate contamination highlighted the need for assessing health risks associated with environmental exposure. This underscores the importance of monitoring manganese perchlorate levels in contaminated sites to prevent adverse health effects .

Comparative Analysis with Similar Compounds

| Compound | Oxidizing Strength | Applications |

|---|---|---|

| This compound | Strong | Catalysis, drug synthesis |

| Iron(II) Perchlorate | Moderate | Similar applications |

| Cobalt(II) Perchlorate | Moderate | Limited use in catalysis |

| Nickel(II) Perchlorate | Moderate | Specific industrial applications |

This compound stands out due to its superior oxidizing properties compared to other metal perchlorates, making it particularly valuable in both research and industrial applications .

Analyse Des Réactions Chimiques

Oxidation Reactions

Manganese(II) perchlorate hexahydrate acts as a strong oxidizing agent, particularly in organic synthesis. Its high oxidation potential enables the conversion of alcohols to ketones or aldehydes under mild conditions . For example:

This reactivity is attributed to the perchlorate ion (ClO₄⁻), which facilitates electron transfer while stabilizing intermediates.

Key Applications:

-

Alcohol Oxidation: Efficiently oxidizes primary and secondary alcohols without requiring harsh acids .

-

Oxidative Coupling: Used in C–C bond formation reactions, enhancing synthetic efficiency .

Complexation Reactions

The compound forms stable complexes with diverse ligands, enabling studies in coordination chemistry. These complexes are critical for understanding electronic and magnetic behaviors .

Example Reaction:

Common ligands include bipyridine, terpyridine, and carboxylates. These complexes exhibit tunable redox states, useful in catalysis and material science .

Electrochemical Behavior

Manganese(II) perchlorate hexahydrate is employed in electrochemical systems, particularly in energy storage. It participates in redox reactions critical for battery and supercapacitor performance .

Reaction in Aqueous Electrolytes:

This reversible manganese redox couple enhances charge-discharge cycles in aqueous batteries .

Thermal Decomposition

While specific decomposition data for the manganese compound is limited, analogous perchlorates (e.g., magnesium perchlorate) decompose exothermically above 250°C . For Mn(ClO₄)₂·6H₂O, dehydration likely precedes perchlorate breakdown:

Comparative Reactivity

| Compound | Formula | Key Reactivity Differences |

|---|---|---|

| Manganese(II) sulfate | MnSO₄ | Less oxidative, used in fertilizers |

| Potassium permanganate | KMnO₄ | Stronger oxidizer, acidic conditions |

Manganese(II) perchlorate hexahydrate’s versatility in redox, catalytic, and coordination reactions makes it indispensable in synthetic and environmental chemistry. Further research into its decomposition kinetics and intermediate species could expand its utility.

Propriétés

IUPAC Name |

manganese(2+);diperchlorate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Mn.6H2O/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);;6*1H2/q;;+2;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFGVOMWPFMOCN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H12MnO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Faintly violet hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | Manganese(II) perchlorate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20734 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15364-94-0 | |

| Record name | Perchloric acid, manganese(2+) salt, hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015364940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, manganese(2+) salt, hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the typical role of Manganese(II) perchlorate hexahydrate in chemical synthesis?

A: Manganese(II) perchlorate hexahydrate frequently serves as a starting material in the synthesis of various manganese(II) complexes. [, , , , , , , ] These complexes have diverse applications, ranging from structural studies to investigations of magnetic properties and catalytic activity.

Q2: Can you give an example of how Manganese(II) perchlorate hexahydrate has been used to synthesize a complex with interesting magnetic properties?

A: Researchers synthesized [Mn(tfbdc)(MeOH)4], where tfbdc represents tetrafluoroterephthalate, using Manganese(II) perchlorate hexahydrate as a reactant. [] The resulting complex, characterized by single crystal X-ray diffraction, revealed a zigzag chain structure with bridging tfbdc ligands. Magnetic susceptibility measurements demonstrated weak antiferromagnetic exchange interactions between the manganese(II) ions in the complex.

Q3: Manganese(II) perchlorate hexahydrate is often used in reactions involving methanol. Why is this the case?

A: The research papers frequently utilize methanol as a solvent for reactions involving Manganese(II) perchlorate hexahydrate. [, , , ] This is likely due to the good solubility of Manganese(II) perchlorate hexahydrate in methanol, which facilitates the interaction between the metal salt and the desired ligands.

Q4: Has Manganese(II) perchlorate hexahydrate been used in the development of any catalytic processes?

A: Yes, research indicates Manganese(II) perchlorate hexahydrate can act as a catalyst in conjunction with other compounds. In one study, it was used with pyrazole to catalyze the allylic oxidation of α-ionone and β-ionone, leading to the formation of megastigmadien-diones, which are valuable tobacco flavoring compounds. []

Q5: The papers mention crystal structures of complexes derived from Manganese(II) perchlorate hexahydrate. What is the significance of determining these structures?

A: Single crystal X-ray diffraction studies provide crucial insights into the coordination geometry of manganese(II) ions within these complexes. [, , , ] Understanding the spatial arrangement of ligands around the metal center is essential for interpreting the complexes' magnetic properties, catalytic activity, and other characteristics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.